Methyl 2-(Ethylsulfonyl)acetate
Overview
Description
Methyl 2-(Ethylsulfonyl)acetate is an organic compound with the molecular formula C5H10O4S. It is a white to yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its versatility in synthetic chemistry, particularly in the formation of sulfonyl-containing intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(Ethylsulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of ethylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the esterification of 2-(ethylsulfonyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Ethylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various esters, amides, and thioesters.
Scientific Research Applications
Methyl 2-(Ethylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing sulfonyl groups.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(Ethylsulfonyl)acetate involves its ability to act as a sulfonylating agent. The sulfonyl group can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of sulfonyl-containing compounds, which are important in medicinal chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(Methylsulfonyl)acetate
- Ethyl 2-(Ethylsulfonyl)acetate
- Methyl 2-(Phenylsulfonyl)acetate
Uniqueness
Methyl 2-(Ethylsulfonyl)acetate is unique due to its specific combination of the ethylsulfonyl group and the methyl ester group. This combination provides distinct reactivity and properties compared to other sulfonyl-containing esters. The ethylsulfonyl group offers a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-ethylsulfonylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-3-10(7,8)4-5(6)9-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSIYDRXGEJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565631 | |
Record name | Methyl (ethanesulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42271-27-2 | |
Record name | Methyl (ethanesulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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